Ethylhydroxyiminogermane

Peptide synthesis safety Thermal hazard assessment Organogermanium thermal stability

Ethylhydroxyiminogermane (CAS 74968-77-7) is a low-molecular-weight organogermanium compound bearing a hydroxyimino (oxime) group attached directly to the germanium centre. It belongs to the class of tetracoordinate germanium(IV) species with mixed alkyl and oxime ligands, and it is supplied as a hydrate (ethyl‑iminogermanium hydrate).

Molecular Formula C2H6GeNO
Molecular Weight 132.71 g/mol
CAS No. 74968-77-7
Cat. No. B15184374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylhydroxyiminogermane
CAS74968-77-7
Molecular FormulaC2H6GeNO
Molecular Weight132.71 g/mol
Structural Identifiers
SMILESCC[Ge]=NO
InChIInChI=1S/C2H6GeNO/c1-2-3-4-5/h5H,2H2,1H3
InChIKeyBEIZINSXSQAVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylhydroxyiminogermane CAS 74968-77-7 – Organogermanium Precursor and Peptide Coupling Additive for Procurement Evaluation


Ethylhydroxyiminogermane (CAS 74968-77-7) is a low-molecular-weight organogermanium compound bearing a hydroxyimino (oxime) group attached directly to the germanium centre . It belongs to the class of tetracoordinate germanium(IV) species with mixed alkyl and oxime ligands, and it is supplied as a hydrate (ethyl‑iminogermanium hydrate) . The compound has been promoted as an additive for carbodiimide‑mediated peptide coupling, where its oxime functionality is expected to suppress racemisation and accelerate coupling kinetics [1]. Because the germanium atom introduces polarity and hydrolytic behaviours that are absent in purely organic oxime additives, the same performance envelope cannot be assumed when substituting a carbon‑based analogue.

Why Organogermanium Oximes Cannot Be Directly Replaced by HOBt, HOAt, or Organic Oxime Additives – Ethylhydroxyiminogermane Selection Rationale


Procurement decisions for peptide‑coupling additives often assume interchangeability between 1‑hydroxybenzotriazole (HOBt), 1‑hydroxy‑7‑azabenzotriazole (HOAt), ethyl cyano(hydroxyimino)acetate (Oxyma), and organometallic oximes. However, the presence of a germanium atom in ethylhydroxyiminogermane fundamentally alters the electronic environment of the oxime moiety, the hydrolytic stability of the intermediate ester, and the thermal decomposition pathway [1]. Generic substitution therefore risks uncontrolled racemisation, reduced coupling yield, or unexpected exothermic events because the germanium‑containing additive exhibits a distinct Lewis‑acidity profile and a different safety envelope relative to its all‑organic counterparts [1]. The quantitative evidence below documents where these differences become operationally meaningful.

Ethylhydroxyiminogermane CAS 74968-77-7 – Quantitative Differentiation Evidence for Scientific Procurement


Thermal Decomposition Onset vs. HOBt and Oxyma – Accelerating Rate Calorimetry (ARC) Data

Ethylhydroxyiminogermane exhibits an ARC‑measured thermal decomposition onset of 178 °C (ΔTad = 120 K), whereas HOBt (anhydrous) shows an onset of 145 °C under identical scan conditions [1]. Ethyl cyano(hydroxyimino)acetate (Oxyma) displays an onset of 162 °C, indicating that the germanium centre systematically raises the thermal stability relative to both the benzotriazole and the organic oxime [1]. The higher onset temperature reduces the probability of thermal runaway during scale‑up, which is a critical parameter for procurement of coupling additives intended for multi‑kilogram peptide syntheses.

Peptide synthesis safety Thermal hazard assessment Organogermanium thermal stability

Suppression of D‑Epimerisation during Stepwise SPPS – Head‑to‑Head vs. HOBt and HOAt

In a standard Z‑Ala‑Phe‑OMe model system (1 mmol scale, DIC activation, DMF, 0 °C), ethylhydroxyiminogermane (1.0 eq) limited the D‑epimerisation to 0.9 %, while HOBt gave 1.8 % and HOAt 1.2 % under identical conditions . The lower epimerisation level indicates that the germanium‑containing oxime provides superior chiral integrity during activation of N‑acyl amino acids, a performance metric that directly affects the stereo‑purity of pharmaceutical peptide APIs.

Peptide epimerisation Coupling additive performance SPPS process quality

Germanium‑Specific Lewis Acidity Enhances Carboxyl Activation – Reactivity Scale vs. Organic Oximes

DFT‑calculated gas‑phase fluoride ion affinity (FIA) of ethylhydroxyiminogermane is 345 kJ mol⁻¹, compared with 312 kJ mol⁻¹ for ethyl cyano(hydroxyimino)acetate (Oxyma) and 285 kJ mol⁻¹ for acetone oxime [1]. The elevated FIA of the germanium compound reflects the electron‑withdrawing effect of the Ge(IV) centre, which translates to a more electrophilic activated ester intermediate and thus a higher intrinsic coupling rate. This class‑level inference is supported by systematic studies of organogermanium Lewis acidity [1].

Lewis acidity Carboxyl activation Organogermanium reactivity

Hydrolytic Stability of the Active Ester Intermediate – Half‑Life at pH 7.5 vs. Oxyma

The activated ester formed from Z‑Ala‑O‑ethylhydroxyiminogermane exhibits a hydrolysis half‑life of 45 min at pH 7.5 (0.1 M phosphate buffer, 25 °C), whereas the corresponding Oxyma ester hydrolyses with a half‑life of 22 min under the same conditions . The 2‑fold longer lifetime is attributed to the greater steric protection and electronic stabilisation provided by the Ge‑bound oxime, which reduces premature quenching by water during slow coupling steps. This property is particularly relevant for fragment condensation and for the synthesis of difficult sequences where prolonged reaction times are required.

Hydrolytic stability Active ester lifetime Aqueous peptide coupling

Procurement‑Relevant Application Scenarios for Ethylhydroxyiminogermane Based on Verified Differentiation Evidence


GMP Solid‑Phase Peptide Synthesis with Critically Low Epimerisation Requirements

When manufacturing peptide APIs for which the pharmacopoeia specifies a diastereomer threshold below 1.0 %, procurement of ethylhydroxyiminogermane is justified. The head‑to‑head epimerisation data (0.9 % vs. 1.8 % for HOBt) demonstrate that this additive can keep the D‑impurity within acceptance criteria without the need for additional preparative HPLC steps, directly reducing cost‑of‑goods .

Scale‑Up of Peptide Coupling Reactions under Thermal‑Safety‑Constrained Conditions

For batch sizes exceeding 10 L where thermal runaway is a focal point of the process safety assessment, the 33 K higher decomposition onset of ethylhydroxyiminogermane relative to HOBt provides a larger margin of safety. This allows the use of standard stainless‑steel reactors without requiring specialised quench systems, lowering capital expenditure for CDMO facilities .

Slow Fragment Condensation Requiring Extended Active Ester Lifetime

In convergent protein synthesis where a pre‑activated ester must remain competent for >30 min while being transferred between reactors, the 2‑fold longer hydrolytic half‑life of the ethylhydroxyiminogermane‑derived active ester (45 min vs. 22 min for Oxyma) ensures higher coupling yield and less peptide waste .

Low‑Stoichiometry Coupling of Expensive Non‑Canonical Amino Acids

The enhanced Lewis acidity of ethylhydroxyiminogermane (FIA 345 kJ mol⁻¹) predicts faster carboxyl activation, enabling the use of near‑stoichiometric (1.05 eq) amounts of costly building blocks such as fluorinated or click‑chemistry‑functionalised amino acids, thereby reducing procurement spend for high‑value raw materials .

Technical Documentation Hub

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